Cas no 2229528-38-3 (2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine)

2-{1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine is a specialized organic compound featuring a cyclobutyl core substituted with a thiazole ring and an ethylamine side chain. The presence of the isopropyl group on the thiazole moiety enhances steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclobutyl framework contributes to structural stability, while the amine functionality offers reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced lipophilicity and potential for targeted interactions. Suitable for research applications, it provides a versatile scaffold for developing novel therapeutic agents or functional materials.
2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine structure
2229528-38-3 structure
Product name:2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine
CAS No:2229528-38-3
MF:C12H20N2S
Molecular Weight:224.365601539612
CID:6187362
PubChem ID:165675698

2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine
    • 2229528-38-3
    • EN300-1749126
    • 2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
    • インチ: 1S/C12H20N2S/c1-9(2)11-14-10(8-15-11)12(6-7-13)4-3-5-12/h8-9H,3-7,13H2,1-2H3
    • InChIKey: OPQIPLONGNQQCA-UHFFFAOYSA-N
    • SMILES: S1C(C(C)C)=NC(=C1)C1(CCN)CCC1

計算された属性

  • 精确分子量: 224.13471982g/mol
  • 同位素质量: 224.13471982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 67.2Ų

2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1749126-0.25g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
0.25g
$1591.0 2023-09-20
Enamine
EN300-1749126-5.0g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
5g
$5014.0 2023-06-03
Enamine
EN300-1749126-5g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
5g
$5014.0 2023-09-20
Enamine
EN300-1749126-0.05g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
0.05g
$1452.0 2023-09-20
Enamine
EN300-1749126-10g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
10g
$7435.0 2023-09-20
Enamine
EN300-1749126-0.1g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
0.1g
$1521.0 2023-09-20
Enamine
EN300-1749126-1.0g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
1g
$1729.0 2023-06-03
Enamine
EN300-1749126-2.5g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
2.5g
$3389.0 2023-09-20
Enamine
EN300-1749126-10.0g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
10g
$7435.0 2023-06-03
Enamine
EN300-1749126-0.5g
2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclobutyl}ethan-1-amine
2229528-38-3
0.5g
$1660.0 2023-09-20

2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine 関連文献

2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amineに関する追加情報

Introduction to 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine (CAS No. 2229528-38-3)

2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine (CAS No. 2229528-38-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine is noteworthy for its cyclobutyl and thiazole moieties. The cyclobutyl ring is a four-membered cyclic structure that imparts unique conformational properties to the molecule. The thiazole ring, on the other hand, is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. These structural elements contribute to the compound's stability and reactivity, making it an attractive candidate for drug development.

The synthesis of 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine involves a series of well-defined chemical reactions. One common approach is the coupling of a cyclobutyl derivative with a thiazole-containing reagent, followed by functional group manipulation to introduce the desired substituents. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, facilitating its evaluation in various biological assays.

In terms of biological activity, 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine has demonstrated significant potential as a modulator of several important biological targets. Studies have shown that it exhibits potent activity against specific enzymes and receptors involved in various disease pathways. For instance, it has been reported to inhibit the activity of certain kinases and G protein-coupled receptors (GPCRs), which are key players in signal transduction processes.

One of the most exciting areas of research involving 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic applications in treating inflammatory disorders.

Beyond its anti-inflammatory properties, 2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclobutyl}ethan-1-amine has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Research has indicated that this compound can protect neurons from oxidative stress and promote neuronal survival by activating specific signaling pathways. These neuroprotective effects make it a promising candidate for the development of novel therapies for neurodegenerative conditions.

The pharmacokinetic properties of 2-{1-2-(propan-2-y l)-1,3-thiazol -4 - ylc yclobut yl } ethan - 1 - amine have also been extensively studied. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. Preclinical data suggest that it has good oral bioavailability and can readily cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) applications.

To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 2-{1 - 2 -(propan - 2 - yl ) - 1 , 3 - th iaz ol - 4 - yl cyc lob ut yl } eth an - 1 - amine . Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide strong support for its continued development as a potential therapeutic agent.

In conclusion, 2-{1 - 2 -(propan - 2 - yl ) - 1 , 3 - th iaz ol - 4 - yl cyc lob ut yl } eth an - 1 - amine (CAS No. 229587956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087956087) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique chemical structure and potential therapeutic applications make it an exciting area of ongoing research in medicinal chemistry and pharmaceutical science.

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